molecular formula C18H12O B1203068 Benzo[c]phenanthren-2-ol CAS No. 22717-94-8

Benzo[c]phenanthren-2-ol

Cat. No. B1203068
CAS RN: 22717-94-8
M. Wt: 244.3 g/mol
InChI Key: WCFYKAAKPJSBFZ-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-2-ol, also known as 2-Hydroxy-benzo[c]phenanthren, is a chemical compound with the molecular formula C18H12O . It is a derivative of Benzo[c]phenanthrene .


Synthesis Analysis

The synthesis of Benzo[c]phenanthren-2-ol and its derivatives has been achieved through an organocatalyzed enantioselective amination reaction . This process involves the reaction of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides .


Molecular Structure Analysis

The molecular structure of Benzo[c]phenanthren-2-ol consists of a fused ring system with a hydroxyl group attached . The molecular weight is 244.287 Da .


Chemical Reactions Analysis

The key chemical reaction involving Benzo[c]phenanthren-2-ol is the organocatalyzed enantioselective amination reaction . This reaction allows for the efficient assembly of substituted carbohelicenes .


Physical And Chemical Properties Analysis

Benzo[c]phenanthren-2-ol is a white solid that is soluble in nonpolar organic solvents . It has a molecular weight of 244.287 Da .

Scientific Research Applications

  • Benzo[c]phenanthrene and its metabolites, particularly the bay-region diol-epoxides, have been identified as mutagenic and potentially carcinogenic in both bacterial and mammalian cells. These compounds exhibit significant mutagenic activity, with certain metabolites being more mutagenic than the parent compound (Wood et al., 1980).

  • Studies have shown that benzo[c]phenanthrene, especially its bay-region diol-epoxides, possesses high tumor-initiating activity on mouse skin. This suggests its significant role in the initiation of skin tumors, with some metabolites being more tumorigenic than others (Levin et al., 1980).

  • Benzo[c]phenanthrene is metabolically activated in human cells, such as the MCF-7 mammary carcinoma cell line, to form DNA-binding metabolites. This activation, however, is limited in mouse skin, which may explain the lower tumorigenicity observed in rodent models (Einolf et al., 1996).

  • Synthesis studies have been conducted to better understand the structure and reactivity of benzo[c]phenanthrene derivatives, such as benzo[a]pyren-1-ol and chrysen-6-ol, which are important for understanding the compound's interactions and transformations in biological systems (Jerina & Smith, 1974; Samanta et al., 2012).

  • Benzo[c]phenanthrene derivatives have been investigated for their cytotoxicity against human carcinoma cell lines, with some derivatives displaying high cytotoxicity. This indicates the potential application of these compounds in cancer research (Guédouar et al., 2018).

Safety And Hazards

Benzo[c]phenanthren-2-ol is classified as harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective clothing and eye protection should be worn when handling it .

Future Directions

While the compound is of mainly theoretical interest, it is environmentally occurring and weakly carcinogenic . Future research may focus on exploring its potential applications and understanding its environmental impact.

properties

IUPAC Name

benzo[c]phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYKAAKPJSBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177251
Record name Benzo(c)phenanthren-2-ol
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Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]phenanthren-2-ol

CAS RN

22717-94-8
Record name 2-Hydroxybenzo[c]phenanthrene
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Record name Benzo(c)phenanthren-2-ol
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Record name Benzo[c]phenanthren-2-ol
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Record name Benzo(c)phenanthren-2-ol
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Record name [Arg6]2-hydroxybenzo(c)phenanthrene
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Record name BENZO(C)PHENANTHREN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Nečas, RP Kaiser, J Ulč - European Journal of Organic …, 2016 - Wiley Online Library
The Ir‐catalyzed borylation of [4]helicene under different reaction conditions was studied for the first time. The results indicate that monoborylation proceeds to give a mixture of 2‐ and 3…
P Liu, X Bao, JV Naubron, S Chentouf… - Journal of the …, 2020 - ACS Publications
An expedient synthesis of a new family of configurationally stable dioxa[6]helicenes was established using a sequential helicoselective organocatalyzed heteroannulation/eliminative …
Number of citations: 32 pubs.acs.org
T Shibata - Catalytic Asymmetric Synthesis, 2022 - Wiley Online Library
This chapter describes transition metal‐catalyzed protocols for the enantioselective synthesis of planar‐chiral and helically chiral compounds. Regarding the generation of planar …
Number of citations: 3 onlinelibrary.wiley.com
P Liu - 2020 - theses.fr
Cette thèse est composée de deux parties principales. Premièrement, l'accès synthétique hélicosélectif à une nouvelle série de dioxa [6] hélicènes dioxa configurationnellement stables …
Number of citations: 4 www.theses.fr

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